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Compound of Interest

Compound Name: CHMFL-ABL-053

Cat. No.: B15612950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target kinase profile and

selectivity of CHMFL-ABL-053, a potent and orally available inhibitor of the BCR-ABL fusion

protein. The information presented herein is compiled from primary research publications and

technical documentation to support ongoing research and drug development efforts in the field

of oncology, particularly for Chronic Myeloid Leukemia (CML).

Introduction
CHMFL-ABL-053 is a small molecule inhibitor designed to target the constitutively active BCR-

ABL tyrosine kinase, the primary driver of CML. It was developed as a highly potent and

selective agent with a distinct profile compared to some clinically used BCR-ABL inhibitors.

This guide details its inhibitory activity against its primary targets and its broader kinome

selectivity, providing crucial data for its preclinical and potential clinical evaluation.

Target Kinase Profile
CHMFL-ABL-053 has been characterized as a multi-kinase inhibitor, with potent activity

against ABL1, SRC family kinases, and p38 MAP kinase. The inhibitory activities are

summarized in the table below.
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Table 1: Biochemical Potency of CHMFL-ABL-053
against Target Kinases

Kinase Target IC50 (nM)

ABL1 70

SRC 90

p38α 62

c-KIT >10,000

DDR1 292

DDR2 457

Data sourced from primary literature[1][2][3].

Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. CHMFL-
ABL-053 has demonstrated a high degree of selectivity for its target kinases. A kinome-wide

scan revealed a selectivity score (S score) of 0.02 at a concentration of 1 µM, indicating a very

selective binding profile[1][4]. Notably, CHMFL-ABL-053 shows no significant inhibitory activity

against c-KIT, a common off-target of many BCR-ABL inhibitors, which may translate to a more

favorable side-effect profile[1][5].

In isogenic BaF3 cells, CHMFL-ABL-053 exhibited strong binding affinity for BLK, DDR1,

DDR2, EPHA8, EphB6, HCK, and LCK kinases, in addition to its primary targets[3].

Cellular Activity
CHMFL-ABL-053 effectively inhibits the proliferation of CML cell lines that are dependent on

BCR-ABL signaling. The 50% growth inhibition (GI50) values for several CML cell lines are

presented below.

Table 2: Anti-proliferative Activity of CHMFL-ABL-053 in
CML Cell Lines
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Cell Line GI50 (nM)

K562 14

KU812 25

MEG-01 16

Data sourced from primary literature[1][2][3].

The anti-proliferative effects of CHMFL-ABL-053 are mediated through the significant

suppression of BCR-ABL autophosphorylation (EC50 of approximately 100 nM) and the

phosphorylation of its downstream signaling mediators, including STAT5, Crkl, and ERK[1][4]

[6].
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CHMFL-ABL-053 Mechanism of Action in CML Cells
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Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of CHMFL-ABL-
053.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
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Biochemical Kinase Inhibition Assay (Invitrogen
SelectScreen™)
Objective: To determine the in vitro inhibitory activity of CHMFL-ABL-053 against a panel of

purified kinases.

Methodology:

Reagents and Materials: Purified recombinant kinases, appropriate peptide substrates, ATP,

and the test compound (CHMFL-ABL-053). The Z'-LYTE™ assay format is often employed.

Assay Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that

measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to

proteolytic cleavage.

Procedure: a. Kinase reactions are set up in a multi-well plate format. Each well contains the

specific kinase, its corresponding peptide substrate, and ATP. b. CHMFL-ABL-053 is added

in a range of concentrations to determine the IC50 value. c. The reaction is initiated by the

addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). d.

A development reagent containing a site-specific protease is added. The protease only

cleaves the non-phosphorylated substrate. e. Cleavage of the substrate disrupts a FRET

pair, leading to a change in the fluorescence emission ratio. f. The fluorescence is read on a

plate reader, and the extent of kinase inhibition is calculated based on the signal relative to

controls.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a

sigmoidal curve using appropriate software.
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Biochemical Kinase Inhibition Assay Workflow

Start

Prepare Kinase, Substrate,
ATP, and CHMFL-ABL-053

Set up Assay Plate:
Kinase + Substrate +

CHMFL-ABL-053 (serial dilutions)

Initiate Reaction with ATP
and Incubate

Add Development Reagent
(Protease)

Read Fluorescence
(FRET Signal)

Calculate % Inhibition and
Determine IC50

End

Click to download full resolution via product page

Figure 2: Workflow for the biochemical kinase inhibition assay.
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Kinome-wide Selectivity Profiling (DiscoveRx
KINOMEscan™)
Objective: To assess the selectivity of CHMFL-ABL-053 against a large panel of human

kinases.

Methodology:

Reagents and Materials: A panel of human kinases expressed as fusions to a DNA tag, an

immobilized active-site directed ligand, and the test compound.

Assay Principle: This is a competition binding assay. The amount of kinase captured on the

solid support is measured. If the test compound binds to the kinase, it will prevent the kinase

from binding to the immobilized ligand, resulting in a lower amount of captured kinase.

Procedure: a. Kinases are incubated with the immobilized ligand and the test compound

(CHMFL-ABL-053) at a fixed concentration (e.g., 1 µM). b. After reaching equilibrium, the

unbound kinase is washed away. c. The amount of kinase bound to the solid support is

quantified using quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The results are typically expressed as a percentage of the DMSO control. A

lower percentage indicates stronger binding of the compound to the kinase. The selectivity

score (S score) is calculated based on the number of kinases inhibited beyond a certain

threshold divided by the total number of kinases tested.

Cell Proliferation Assay (CellTiter-Glo® Luminescent
Cell Viability Assay)
Objective: To determine the effect of CHMFL-ABL-053 on the proliferation of CML cell lines.

Methodology:

Reagents and Materials: CML cell lines (K562, KU812, MEG-01), appropriate cell culture

medium, multi-well plates, and the CellTiter-Glo® reagent.

Assay Principle: This assay quantifies the amount of ATP present, which is an indicator of

metabolically active, viable cells. The mono-oxygenase luciferase catalyzes the oxidation of
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luciferin in the presence of ATP, generating a luminescent signal that is proportional to the

number of viable cells.

Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere or stabilize overnight. b. The cells are then treated with a serial dilution of CHMFL-
ABL-053 for a specified period (e.g., 72 hours). c. An equal volume of CellTiter-Glo® reagent

is added to each well. d. The plate is mixed on an orbital shaker for 2 minutes to induce cell

lysis. e. The plate is incubated at room temperature for 10 minutes to stabilize the

luminescent signal. f. Luminescence is measured using a luminometer.

Data Analysis: The luminescent signal is normalized to the vehicle-treated control wells. The

GI50 values are determined by plotting the percentage of growth inhibition against the log

concentration of the compound and fitting the data to a dose-response curve.
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Cell Proliferation Assay Workflow
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Figure 3: Workflow for the CellTiter-Glo® cell proliferation assay.
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Conclusion
CHMFL-ABL-053 is a potent and selective inhibitor of BCR-ABL, SRC, and p38 kinases. Its

high selectivity, particularly its lack of c-KIT inhibition, distinguishes it from other BCR-ABL

inhibitors. The potent anti-proliferative activity in CML cell lines, mediated by the inhibition of

the BCR-ABL signaling pathway, underscores its potential as a therapeutic candidate for CML.

The detailed experimental protocols provided in this guide offer a framework for researchers to

further investigate the properties of CHMFL-ABL-053 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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